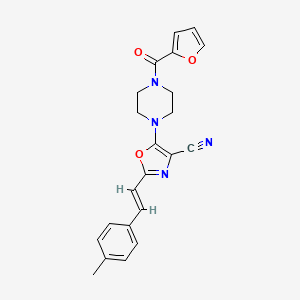

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile

Descripción

The compound (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile features a central oxazole ring substituted at the 4-position with a nitrile group, at the 5-position with a 4-(furan-2-carbonyl)piperazinyl moiety, and at the 2-position with a 4-methylstyryl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Oxazole core: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to π-π stacking and hydrogen-bonding interactions.

- 4-Methylstyryl group: An aromatic vinyl substituent that enhances planarity and hydrophobicity.

- Furan-carbonyl piperazine: A piperazine ring modified with a furan-2-carbonyl group, likely improving solubility and target affinity .

Propiedades

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-16-4-6-17(7-5-16)8-9-20-24-18(15-23)22(29-20)26-12-10-25(11-13-26)21(27)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTRJBXJPAMKPA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the furan-2-carbonyl group: This step may involve the use of furan-2-carboxylic acid or its derivatives, which can be coupled with the piperazine ring.

Styryl group addition: The (E)-configuration of the styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring and the styryl group can be susceptible to oxidation under appropriate conditions.

Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the furan and styryl groups.

Reduction: The primary product would be the corresponding alcohol.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Pharmacology: Studies may focus on its interaction with biological targets such as receptors or enzymes.

Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as:

Receptors: Binding to specific receptors to modulate their activity.

Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparación Con Compuestos Similares

Structural Analogs with Modified Styryl Groups

Key Observations :

- Substituent Effects : The 4-methyl group in the target compound enhances hydrophobicity compared to the 4-chloro analog . Thiophene or methoxy substitutions (e.g., ) may alter electronic properties and binding kinetics.

- Core Heterocycle : Replacing oxazole with pyridine (e.g., ) reduces oxygen-mediated interactions but increases nitrogen-based hydrogen bonding.

Analogs with Modified Piperazine Moieties

Key Observations :

Analogs with Different Heterocyclic Cores

Actividad Biológica

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, piperazine moiety, and an oxazole structure, which contribute to its biological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Furan-2-Carbonyl Chloride : Reacting furan-2-carboxylic acid with thionyl chloride.

- Piperazine Reaction : The furan-2-carbonyl chloride is reacted with piperazine to form the intermediate.

- Oxazole Formation : The final compound is formed through cyclization and subsequent reactions involving carbonitrile groups.

The biological activity of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on phosphodiesterase enzymes, particularly PDE4, which are crucial in inflammatory responses and other cellular processes .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various biological targets:

- PDE Inhibition : A related compound showed an IC50 value of 1.4 μM against PDE4B, suggesting that structural modifications can enhance inhibitory potency compared to standard drugs like rolipram .

- Anti-inflammatory Effects : Compounds in this class have been shown to block LPS-induced TNF-α release, indicating potential applications in treating inflammatory diseases .

Anticancer Potential

Research indicates that compounds similar to (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile may possess anticancer properties. Studies have reported the ability of oxazole derivatives to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.